molecular formula C12H18N2S B11819621 5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol

5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol

Cat. No.: B11819621
M. Wt: 222.35 g/mol
InChI Key: NRHSZPMBMGYJGW-UHFFFAOYSA-N
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Description

5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a thiol group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The process involves multiple steps, including esterification, cyclization, and thiolation, to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The final product is typically purified using techniques such as distillation, crystallization, or chromatography to ensure high quality .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, piperidine derivatives, and thioethers. These products can have different properties and applications depending on the specific reaction pathway .

Scientific Research Applications

5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiol group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Ethylpyrrolidin-2-yl)-4-methylpyridine-2-thiol is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a thiol group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its structural complexity allows for diverse interactions and reactivity compared to simpler analogs .

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

5-(1-ethylpyrrolidin-2-yl)-4-methyl-1H-pyridine-2-thione

InChI

InChI=1S/C12H18N2S/c1-3-14-6-4-5-11(14)10-8-13-12(15)7-9(10)2/h7-8,11H,3-6H2,1-2H3,(H,13,15)

InChI Key

NRHSZPMBMGYJGW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=CNC(=S)C=C2C

Origin of Product

United States

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